molecular formula C17H11F3N2 B15062848 N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline CAS No. 88346-81-0

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline

Cat. No.: B15062848
CAS No.: 88346-81-0
M. Wt: 300.28 g/mol
InChI Key: JAFWLVGRAMQCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a C=N bond. This compound is notable for its unique structure, combining a quinoline moiety with a trifluoromethyl-substituted aniline. The presence of the trifluoromethyl group imparts significant chemical stability and unique electronic properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as metal ions or biological macromolecules. The quinoline moiety can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Quinolin-2-ylmethylene)aniline: Lacks the trifluoromethyl group, resulting in different electronic properties.

    N-(Pyridin-2-ylmethylene)-4-(trifluoromethyl)aniline: Contains a pyridine ring instead of quinoline, affecting its coordination chemistry.

    N-(Quinolin-2-ylmethylene)-4-methylaniline: Substitutes the trifluoromethyl group with a methyl group, altering its chemical stability.

Uniqueness

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is unique due to the presence of both the quinoline and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific electronic characteristics.

Properties

CAS No.

88346-81-0

Molecular Formula

C17H11F3N2

Molecular Weight

300.28 g/mol

IUPAC Name

1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H

InChI Key

JAFWLVGRAMQCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.